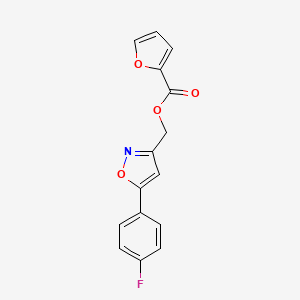

(5-(4-Fluorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(5-(4-Fluorophenyl)isoxazol-3-yl)methyl furan-2-carboxylate” is a complex organic molecule that contains several functional groups including an isoxazole ring, a fluorophenyl group, a furan ring, and a carboxylate ester . These functional groups could potentially contribute to various chemical properties and biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the isoxazole ring. The presence of the fluorine atom could potentially influence the electronic distribution and thus the reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoxazole ring, the fluorophenyl group, and the carboxylate ester. The isoxazole ring is a site of potential electrophilic substitution, while the fluorophenyl group could enhance the electron-withdrawing nature of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and potentially its lipophilicity .Scientific Research Applications

Fluorination in Organic Chemistry

A study by Yuan, Yao, and Tang (2017) discusses the decarboxylative fluorination of electron-rich heteroaromatics, including furan- and isoxazole-carboxylic acids, using Selectfluor. This method is significant for synthesizing fluorinated compounds which are crucial in pharmaceuticals and agrochemicals (Yuan, Yao, & Tang, 2017).

Antimicrobial Applications

Banpurkar, Wazalwar, and Perdih (2018) synthesized 3-Methyl-4 H -isoxazol-5-one derivatives and studied their antibacterial and antifungal activities. They found notable activity against Staphylococcus aureus and antifungal activity against Candida albicans, suggesting potential applications in developing antimicrobial agents (Banpurkar, Wazalwar, & Perdih, 2018).

Antiprotozoal Properties

Research by Ismail et al. (2004) on 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine revealed its potent antiprotozoal properties, with significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004).

Crystal Structure Analysis for Antimycobacterial Agents

Mori et al. (2022) analyzed the crystal structure of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid, highlighting its potential as an antimycobacterial agent. This provides insights into the structural aspects of such compounds (Mori et al., 2022).

Antiprotozoal Activities of Isoxazoles

Patrick et al. (2007) synthesized 3,5-bis(4-amidinophenyl)isoxazole and its analogues, demonstrating significant antiprotozoal activities against T. brucei rhodesiense and P. falciparum, pointing to their potential in treating protozoal infections (Patrick et al., 2007).

Synthesis of Fluorinated Benzo[b]furans

Ramarao et al. (2004) developed a one-pot synthesis method for fluorine-containing benzo[b]furans, important in the development of various pharmaceutical and agrochemical compounds (Ramarao et al., 2004).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO4/c16-11-5-3-10(4-6-11)14-8-12(17-21-14)9-20-15(18)13-2-1-7-19-13/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTIAJPJLIOAPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate](/img/structure/B2671275.png)

![3-Methyl-5-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2671278.png)

![4-methyl-N-[1-(2-methylphenyl)ethyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2671279.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2671281.png)

![(E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2671283.png)

![5-(5-Isopropylbenzo[d]oxazol-2-yl)-2-methoxyaniline](/img/structure/B2671285.png)

![N-(3-acetamidophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2671286.png)

![2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2671287.png)

![5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide](/img/structure/B2671288.png)

![6-[(4-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2671292.png)

![9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B2671297.png)